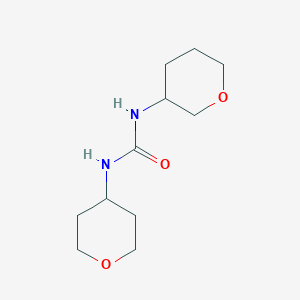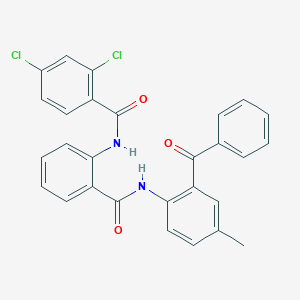
N-(2-((2-苯甲酰-4-甲苯基)氨基羰基)苯基)-2,4-二氯苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide is a complex organic molecule that can be categorized within the family of benzamides. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, the general class of benzamides is represented, which allows for an extrapolation of the potential properties and applications of the compound.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of the provided papers, the synthesis of similar compounds has been achieved through various methods. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was accomplished and characterized using X-ray diffraction, IR, NMR, and UV-Vis spectra . Similarly, a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides were prepared and evaluated for their biological activity . These methods could potentially be adapted for the synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their physical and chemical properties. X-ray diffraction studies provide detailed insights into the crystal structure, which can be complemented by computational methods such as DFT calculations to optimize geometrical structures and predict vibrational frequencies and chemical shifts . The molecular structure of the compound would likely exhibit similar characteristics, with the presence of dichlorobenzamide potentially influencing its electronic properties and reactivity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often influenced by their substituents. The papers do not directly address the reactivity of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide, but they do provide insights into the reactivity of related compounds. For example, the formation of metal complexes with benzamide ligands has been studied, indicating that such compounds can act as ligands in coordination chemistry . This suggests that the compound may also form complexes with transition metals, which could be of interest in materials science or catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and antimicrobial activity. For instance, the antimicrobial properties of new acylthiourea derivatives were found to be dependent on the substituents attached to the thiourea nitrogen . Similarly, the dichlorobenzamide moiety in the compound of interest could confer unique properties that would be valuable in pharmaceutical applications.
科学研究应用
抗菌活性
研究表明酰硫脲及其衍生物的合成具有显著的抗病原活性,尤其对铜绿假单胞菌和金黄色葡萄球菌菌株有效。已知这些菌株能够在生物膜中生长,表明这些衍生物具有进一步开发为具有抗生物膜特性的新型抗菌剂的潜力 (Limban 等,2011)。另一项研究探索了新的酰硫脲衍生物对各种细菌和真菌菌株的抗菌特性,表明它们在低浓度下具有活性 (Limban 等,2011).
农业应用
一项关于 N-(1,1-二甲基丙炔基)-3,5-二氯苯甲酰胺的研究突出了其对一年生和多年生禾草的除草活性,表明其在饲用豆科植物、某些草坪草和栽培作物中的潜在用途 (Viste 等,1970)。这表明其在农业中控制不良植被的应用。
材料科学
在材料科学领域,苯甘氨酸衍生物被合成以改善聚邻氨基苯酚 (POAP) 的电化学性质,表明其作为超级电容器活性电极的潜力。这项研究强调了键合和电子分子结构对原子尺度电子性质的重要性,对能量存储应用具有影响 (Kowsari 等,2019).
属性
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2N2O3/c1-17-11-14-25(22(15-17)26(33)18-7-3-2-4-8-18)32-28(35)21-9-5-6-10-24(21)31-27(34)20-13-12-19(29)16-23(20)30/h2-16H,1H3,(H,31,34)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXUKPTFACHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)
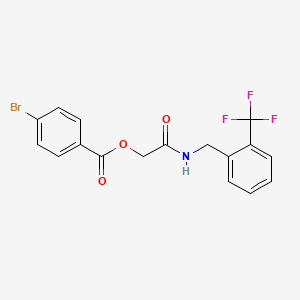
![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)


![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)
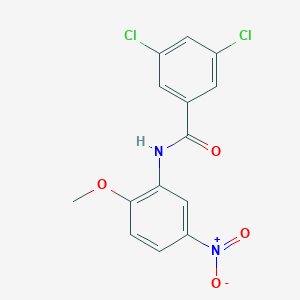
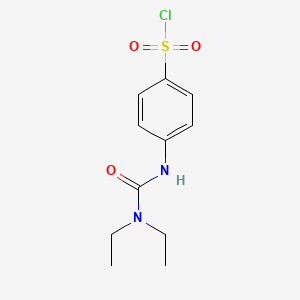
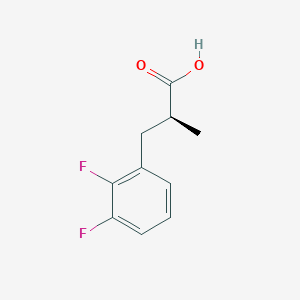
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)
![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)
